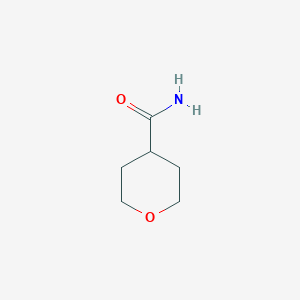

tetrahydro-2H-pyran-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOYLVBDCVINQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526525 | |

| Record name | Oxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-76-6 | |

| Record name | Oxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrahydro-2H-pyran-4-carboxamide

Foreword: The Significance of the Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing as a crucial structural motif in a multitude of natural products and clinically approved pharmaceuticals. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable component in the design of novel therapeutic agents. Tetrahydro-2H-pyran-4-carboxamide, in particular, serves as a versatile building block and a key intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this valuable compound, offering insights into the underlying chemical principles and practical guidance for its synthesis in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a thorough understanding of the synthetic pathways to this important molecule.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct starting materials, with the most common precursor being tetrahydro-2H-pyran-4-carboxylic acid. This guide will first detail the synthesis of this key carboxylic acid intermediate and then explore the primary methods for its conversion to the target carboxamide.

Part 1: Synthesis of the Precursor: Tetrahydro-2H-pyran-4-carboxylic Acid

A robust and scalable synthesis of tetrahydro-2H-pyran-4-carboxylic acid has been developed, commencing from readily available starting materials such as diethyl malonate and bis(2-chloroethyl) ether.[1][2] This multi-step process involves a cyclization reaction, followed by hydrolysis and decarboxylation.

The initial step involves the dialkylation of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base to form the cyclic diethyl tetrahydropyran-4,4-dicarboxylate.[1]

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base such as sodium hydroxide, followed by acidification.[1]

The final step in the synthesis of the precursor is the thermal decarboxylation of the dicarboxylic acid to yield tetrahydro-2H-pyran-4-carboxylic acid.[1] This reaction is typically carried out at elevated temperatures.

Part 2: Conversion of Tetrahydro-2H-pyran-4-carboxylic Acid to this compound

With the key carboxylic acid precursor in hand, there are three primary strategies for its conversion to the target amide: ammonolysis of the corresponding ester, conversion to an acid chloride followed by amination, and direct coupling with an amine source using a coupling agent.

Methodology 1: Ammonolysis of Methyl Tetrahydro-2H-pyran-4-carboxylate

This method involves a two-step process: esterification of the carboxylic acid followed by reaction with ammonia. This is a reliable and high-yielding approach.

The carboxylic acid is first converted to its methyl ester. A common method for this transformation is reaction with dimethyl sulfate in the presence of a base like potassium carbonate.

To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol) is slowly added. Subsequently, dimethyl sulfate (0.8 mL, 8.45 mmol) is added dropwise. The resulting mixture is heated under reflux for 3 hours. After completion of the reaction, the inorganic salts are removed by filtration, and the filter cake is washed with acetone. The combined filtrates are then concentrated under reduced pressure to afford methyl tetrahydro-2H-pyran-4-carboxylate (1.1 g, 99% yield), which can be used in the next step without further purification.

The purified methyl ester is then subjected to ammonolysis, where it is treated with aqueous ammonia to yield the desired carboxamide.

In a sealed reaction vessel, methyl tetrahydro-2H-pyran-4-carboxylate (7 g, 48.6 mmol) is mixed with a 30% aqueous solution of ammonia (20 mL). The mixture is stirred at room temperature for 18 hours. Upon completion of the reaction, the excess ammonia and water are removed by distillation under reduced pressure. The resulting crude product is then recrystallized from ethanol to give this compound as a white solid (5.6 g, 89% yield).[3]

Methodology 2: The Acid Chloride Route

A classic and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then treated with an amine source.[4][5][6][] This approach is often high-yielding and proceeds under mild conditions.

The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.[4][5] The choice of reagent can influence the reaction conditions and work-up procedure.

The crude or purified acid chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonium chloride, to furnish the primary amide.[8][9]

Caption: Conversion of the carboxylic acid to the amide via an acid chloride intermediate.

The reaction of the carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The subsequent reaction with ammonia is a nucleophilic acyl substitution, where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the final amide product.[8]

Methodology 3: Direct Amidation via Coupling Agents

Modern organic synthesis often employs coupling agents to facilitate the direct formation of amide bonds from carboxylic acids and amines, avoiding the need for the isolation of a reactive intermediate like an acid chloride.[10][11][12] These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction.

A variety of coupling reagents are available, each with its own advantages and mechanism of action. Some of the most common include:

-

Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide. To suppress side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used, which intercepts the O-acylisourea to form a more stable active ester.

-

Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), activate the carboxylic acid by forming a highly reactive O-acylisourea or an active ester with the benzotriazole moiety.[10][12][13] The amine then displaces the activating group to form the amide bond.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 3. This compound | 344329-76-6 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hepatochem.com [hepatochem.com]

- 12. growingscience.com [growingscience.com]

- 13. youtube.com [youtube.com]

Introduction: The Tetrahydropyran Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of Tetrahydro-2H-pyran-4-carboxamide

The tetrahydropyran (THP) ring is a privileged heterocyclic motif and a cornerstone in modern medicinal chemistry.[1] Its prevalence in numerous natural products and biologically active compounds underscores its significance.[2][3] The THP scaffold offers a desirable combination of properties: it is a stable, non-planar ring system that can increase the three-dimensionality of drug candidates, often improving metabolic stability and pharmacokinetic profiles.[1] Within this important class of molecules lies this compound, a versatile synthetic building block. This guide provides a detailed examination of its chemical properties, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[4] Its core structure consists of a saturated six-membered oxygen-containing ring (the tetrahydropyran moiety) substituted at the 4-position with a primary carboxamide group. This combination of a stable ether linkage and a reactive amide functional group makes it a valuable intermediate in organic synthesis.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 344329-76-6 | [4][5][6] |

| Molecular Formula | C₆H₁₁NO₂ | [5][7][8] |

| Molecular Weight | 129.16 g/mol | [5][7][8] |

| Melting Point | 181-183 °C | [5][9] |

| Density (Predicted) | 1.114 g/cm³ | [4][5] |

| Boiling Point (Predicted) | 312.1 ± 31.0 °C | [4][9] |

| Physical Form | White Solid | [4] |

| pKa (Predicted) | 16.31 ± 0.20 | [4] |

| InChI Key | DGOYLVBDCVINQZ-UHFFFAOYSA-N | [7][9] |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of this compound involves the ammonolysis of a corresponding ester, typically the methyl or ethyl ester. This method is efficient and proceeds under relatively mild conditions.

Causality in Experimental Design

The choice of methyl tetrahydropyran-4-carboxylate as the starting material is strategic; it is readily available and its methyl ester group is a good leaving group for nucleophilic acyl substitution.[10] Aqueous ammonia is used in excess to serve as both the nucleophile and the base, driving the reaction equilibrium towards the formation of the more stable amide product. The reaction is typically conducted at room temperature in a sealed vessel to maintain the concentration of the volatile ammonia. Purification by recrystallization from ethanol is effective due to the significant difference in solubility of the polar amide product and any unreacted, less polar ester starting material.

Detailed Experimental Protocol

Reaction: Methyl tetrahydro-2H-pyran-4-carboxylate to this compound.[6]

-

Reagent Preparation: In a suitable sealed reaction flask, combine methyl tetrahydro-2H-pyran-4-carboxylate (e.g., 7.0 g, 48.6 mmol) with a 30% aqueous ammonia solution (e.g., 20 mL).[6]

-

Reaction Execution: Seal the flask securely and stir the biphasic mixture vigorously at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Work-up and Isolation: Upon completion, carefully unseal the flask in a well-ventilated fume hood. Remove the excess ammonia and water by distillation under reduced pressure.[6]

-

Purification: The resulting crude solid residue is purified by recrystallization from ethanol to yield the final product as a white crystalline solid (typical yield: ~89%).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized product is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The structure of the product has been confirmed by ¹H NMR.[6]

Caption: Structure of this compound with proton labels.

Table 2: ¹H NMR (401 MHz, DMSO-d₆) Spectral Data.[6]

| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Hd, He | 7.21 | br. s | 1H | Amide N-H |

| Hd, He | 6.73 | br. s | 1H | Amide N-H |

| Ha | 3.80 - 3.90 | m | 2H | Axial protons at C2, C6 (adjacent to O) |

| Ha | 3.23 - 3.30 | m | 2H | Equatorial protons at C2, C6 (adjacent to O) |

| Hc | 2.24 - 2.36 | m | 1H | Proton at C4 (methine) |

| Hb | 1.47 - 1.66 | m | 4H | Protons at C3, C5 |

Note: The two broad singlets for the amide protons (Hd, He) indicate their distinct chemical environments and slow exchange in DMSO solvent.

Infrared (IR) Spectroscopy

While a specific spectrum is not provided in the search results, the expected IR absorbances for this compound can be predicted based on its functional groups.

-

N-H Stretch: Two medium-to-strong bands are expected in the range of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C-H Stretch: Absorbances just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the pyran ring.

-

C=O Stretch (Amide I band): A very strong and sharp absorption is expected around 1640-1680 cm⁻¹, which is characteristic of the amide carbonyl group.[11]

-

N-H Bend (Amide II band): A medium-to-strong band will appear around 1600-1640 cm⁻¹.

-

C-O-C Stretch: A strong band in the fingerprint region, typically 1050-1150 cm⁻¹, will confirm the presence of the cyclic ether.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (MW = 129.16), under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 129. Characteristic fragmentation patterns would likely involve the loss of the amide group or cleavage of the pyran ring.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its amide group and the structural stability of the pyran ring.

-

Amide Group Transformations: The primary amide is a versatile functional handle. It can undergo:

-

Dehydration: Conversion to the corresponding nitrile (4-cyanotetrahydropyran) using dehydrating agents.[4]

-

Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.

-

Reduction: Reduction to the corresponding aminomethyl derivative (4-(aminomethyl)tetrahydro-2H-pyran) using strong reducing agents like lithium aluminum hydride.

-

-

Scaffold for Synthesis: The THP-carboxamide moiety serves as a key intermediate for building more complex molecules. The tetrahydropyran ring acts as a rigid, three-dimensional scaffold, while the amide provides a point for further chemical elaboration, making it a valuable component in the synthesis of novel pharmaceutical agents.[1][12]

Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety.

-

Hazard Identification: this compound is classified as an irritant (Hazard Codes: Xi, Xn).[4][5] The associated risk phrases suggest it may be harmful if swallowed and can cause irritation.[4][5] The parent compound, tetrahydro-2H-pyran-4-carboxylic acid, is known to cause skin and respiratory irritation.[13][14]

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][15]

-

Ventilation: Handle the solid and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[4][14]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.

-

Conclusion

This compound is a well-characterized and synthetically accessible compound. Its stable heterocyclic core, combined with a versatile amide functional group, establishes it as a valuable building block for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, validated synthetic protocols, and spectroscopic signatures—as detailed in this guide—is essential for its effective application in the development of novel and complex molecular architectures.

References

- PubChem. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride.

- ChemWhat. This compound CAS#: 344329-76-6. [Link]

- precisionFDA. This compound. [Link]

- ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

- Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- PubChem. Tetrahydro-2H-pyran-4-carboxaldehyde.

- iChemical. Tetrahydro-2H-pyran-4-carboxylic acid, CAS No. 5337-03-1. [Link]

- PubChem. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester.

- Google Patents.

- ORGANIC SPECTROSCOPY INTERNATIONAL. 2H-Pyran-4-carboxamide, 4-amino-N-[(1S,2E)-4-(2,3-dihydro-1H-indol-1-yl)-1-ethyl-4-oxo-2-buten-1-yl]tetrahydro-, hydrochloride (1:1). [Link]

- National Institutes of Health. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

- Chongqing Chemdad Co., Ltd. This compound. [Link]

- ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... [Link]

- Wiley Online Library. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

- ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-. [Link]

- YouTube. 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry. [Link]

- NIST WebBook. 2H-Pyran-2-one, tetrahydro-4-methyl-. [Link]

- RSC Publishing. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. [Link]

- PubMed Central.

- mzCloud. Tetrahydropyran 2 methanol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 344329-76-6 [chemicalbook.com]

- 7. GSRS [precision.fda.gov]

- 8. 344329-76-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 344329-76-6 [sigmaaldrich.com]

- 10. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

A Technical Guide to Tetrahydro-2H-pyran-4-carboxamide (CAS 344329-76-6): A Key Heterocyclic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of tetrahydro-2H-pyran-4-carboxamide (CAS No. 344329-76-6), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's physicochemical properties, a validated synthesis protocol, its critical role in the development of advanced therapeutics, and essential safety protocols. The narrative is structured to provide not just the "what" and "how," but the fundamental "why" behind its utility and handling.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a saturated heterocyclic compound featuring a tetrahydropyran (THP) ring substituted at the 4-position with a primary carboxamide group. The THP scaffold is a "privileged" structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic properties of drug candidates. Unlike its aromatic analog, phenyl, the non-planar, saturated THP ring can improve aqueous solubility, reduce metabolic susceptibility, and provide specific three-dimensional vectors for interacting with biological targets.[1]

Chemical Identity and Properties

A comprehensive summary of the compound's key identifiers and physical properties is presented below. This data is critical for experimental design, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 344329-76-6 | [2][3][4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [3][5][6] |

| Molecular Weight | 129.16 g/mol | [2][4][5] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-Carbamoyltetrahydropyran | [5] |

| Appearance | Solid, white to off-white crystalline powder | [2][4][7] |

| Melting Point | 181-183 °C | [2][4][8][9] |

| Boiling Point | 312.1 ± 31.0 °C (Predicted) | [2][4][8][9] |

| Purity | ≥98% (Typical) | [2][4] |

| InChI Key | DGOYLVBDCVINQZ-UHFFFAOYSA-N | [2][10] |

| SMILES | C1COCCC1C(=O)N | [10] |

Molecular Structure

The structure of this compound is fundamental to its function as a synthetic intermediate.

Caption: 2D representation of this compound.

Part 2: Validated Synthesis Protocol

The synthesis of primary amides from esters via ammonolysis is a robust and well-established transformation in organic chemistry. The chosen protocol for producing this compound is valued for its operational simplicity, high atom economy, and excellent yield, making it suitable for both academic and industrial settings.

Causality of Experimental Design:

-

Starting Material: Methyl tetrahydropyran-4-carboxylate is selected due to its commercial availability and the good leaving group potential of the methoxide ion.

-

Reagent: A concentrated aqueous solution of ammonia (30%) serves as both the nitrogen source and the solvent, driving the reaction forward by mass action.

-

Reaction Conditions: The reaction is conducted at room temperature in a sealed vessel. The seal is critical to prevent the escape of volatile ammonia gas, thereby maintaining its concentration and ensuring the reaction proceeds to completion. Stirring for an extended period (18 hours) allows the typically slower ammonolysis reaction to achieve high conversion.

-

Purification: The workup is designed for efficiency. Excess ammonia and water are removed under reduced pressure. The final purification via recrystallization from ethanol is a classic and effective method for obtaining high-purity crystalline solids, removing any unreacted starting material or minor byproducts.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a pressure-rated, sealable reaction flask equipped with a magnetic stir bar, combine methyl tetrahydropyran-4-carboxylate (7 g, 48.6 mmol) with a 30% aqueous ammonia solution (20 mL).[11]

-

Reaction Execution: Securely seal the reaction flask and stir the mixture vigorously at room temperature for 18 hours.[11]

-

Workup: Upon completion, carefully unseal the flask in a well-ventilated fume hood. Remove the excess ammonia and water by distillation under reduced pressure.

-

Purification: The resulting solid residue is purified by recrystallization from ethanol to yield the target product, this compound, as a crystalline solid (typical yield: 5.6 g, 89%).[11]

-

Validation: Confirm product identity and purity using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis).

Part 3: Applications in Drug Discovery and Medicinal Chemistry

While a versatile building block, the most prominent and well-documented application of this compound is as a key intermediate in the synthesis of potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[12]

Core Application: Synthesis of CFTR Modulators

A patent publication (WO2017060873A1) explicitly details the use of this compound as a reactant in the synthesis of substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids.[12] These complex molecules are designed to treat diseases mediated by CFTR, with the primary indication being cystic fibrosis.[12]

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which leads to a defective CFTR protein. This protein functions as an ion channel, and its malfunction disrupts salt and water balance across cell membranes, resulting in thick, sticky mucus in various organs. CFTR modulators are a class of drugs that aim to correct the function of this faulty protein.

The logical pathway from this simple building block to a complex therapeutic agent underscores its importance in the drug development pipeline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 344329-76-6 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 344329-76-6 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 344329-76-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 344329-76-6 | CAS DataBase [m.chemicalbook.com]

- 10. GSRS [precision.fda.gov]

- 11. This compound | 344329-76-6 [chemicalbook.com]

- 12. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of Tetrahydro-2H-pyran-4-carboxamide

Introduction

Tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a saturated six-membered pyran ring with a carboxamide substituent at the 4-position. This molecule serves as a crucial building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its structural rigidity and the presence of both hydrogen bond donor and acceptor groups make it an attractive scaffold for designing novel therapeutic agents. Understanding the fundamental physical properties of this compound is paramount for its effective utilization, from reaction optimization and purification to formulation and quality control.

This guide provides a detailed examination of the key physical and chemical characteristics of this compound, supported by experimental data and established analytical protocols. The insights herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to confidently handle and apply this versatile intermediate.

Core Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 344329-76-6 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁NO₂ | [2][3][4][5] |

| Molecular Weight | 129.16 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | |

| Synonyms | 4-Carbamoyltetrahydropyran, 3,4,5,6-Tetrahydro-2H-pyran-4-carboxamide | [2][4] |

| InChI Key | DGOYLVBDCVINQZ-UHFFFAOYSA-N | [2] |

| InChI | 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for predicting its suitability for specific applications, including reaction conditions and final product formulation.

| Property | Value | Significance in Research & Development | Source(s) |

| Physical Form | Solid, White solid | Affects handling, storage, and dissolution characteristics. | [6] |

| Melting Point | 181-183 °C | A key indicator of purity; a sharp melting range suggests high purity. Its high value indicates strong intermolecular forces. | [2][4] |

| Boiling Point | 312.1 ± 31.0 °C (Predicted at 760 mmHg) | Indicates low volatility, suggesting stability at elevated temperatures but requiring vacuum for distillation. | [6] |

| Density | 1.114 g/cm³ (Predicted) | Useful for solvent selection, reaction scale-up calculations, and formulation design. | [2][4][6] |

| pKa | 16.31 ± 0.20 (Predicted) | Predicts the ionization state at different pH values, which is crucial for solubility, chromatography, and biological interactions. | [6] |

| XLogP3 | -0.6 | This negative value indicates the compound is hydrophilic, suggesting good solubility in polar solvents like water. | [2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the hydrogen atom environment in the molecule. For this compound, the structure was confirmed using ¹H NMR (401 MHz) in DMSO-d₆, revealing distinct chemical shifts.[1]

-

δ 7.21 (br. s, 1H) and δ 6.73 (br. s, 1H): These two broad singlets correspond to the two diastereotopic protons of the primary amide (-CONH₂), which exhibit restricted rotation around the C-N bond.

-

δ 3.90-3.80 (m, 2H): This multiplet represents the axial protons on the carbons adjacent to the ring oxygen (C2-Hₐₓ and C6-Hₐₓ).

-

δ 3.30-3.23 (m, 2H): This multiplet is assigned to the equatorial protons on the carbons adjacent to the ring oxygen (C2-Hₑq and C6-Hₑq).

-

δ 2.36-2.24 (m, 1H): This complex multiplet corresponds to the proton attached to the carbon bearing the carboxamide group (C4-H).

-

δ 1.66-1.47 (m, 4H): This multiplet arises from the four protons on the C3 and C5 positions of the pyran ring.

Infrared (IR) Spectroscopy

-

~3400-3100 cm⁻¹ (N-H stretch): Strong, broad peaks corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

~2950-2850 cm⁻¹ (C-H stretch): Sharp peaks from the sp³ C-H bonds of the pyran ring.

-

~1680-1640 cm⁻¹ (C=O stretch, Amide I band): A very strong and sharp peak characteristic of the amide carbonyl group.

-

~1640-1550 cm⁻¹ (N-H bend, Amide II band): A strong peak associated with the bending of the N-H bonds.

-

~1100 cm⁻¹ (C-O-C stretch): A strong, characteristic peak for the ether linkage within the pyran ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₆H₁₁NO₂), the expected molecular ion peak [M]⁺ would be observed at m/z 129.16. The protonated molecule [M+H]⁺ would appear at m/z 130.17 in techniques like Electrospray Ionization (ESI).

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized methods must be employed. The following sections detail protocols for determining key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature but also the enthalpy of fusion (ΔHfus), offering a quantitative measure of crystallinity and purity. The onset temperature of the endothermic peak in a DSC thermogram provides a highly accurate melting point.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the primary endothermic peak.

Workflow Diagram:

Caption: DSC Workflow for Melting Point Determination

Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

Causality: Aqueous solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies. The shake-flask method is a gold-standard technique that determines the saturation concentration of a compound in a solvent by allowing it to reach equilibrium.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, glass flask. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge or filter the sample (using a filter that does not adsorb the analyte) to separate the saturated aqueous solution from the undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant.

-

Analysis: Determine the concentration of the analyte in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility.

Workflow Diagram:

Caption: Shake-Flask Method for Solubility

Safety and Handling

Proper handling is crucial for laboratory safety. This compound is associated with the following safety information.

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

-

Storage: Store at room temperature in a dry, well-sealed container.[6]

Conclusion

This compound is a well-defined solid with a high melting point and hydrophilic character. Its physical properties, including a molecular weight of 129.16 g/mol and a melting point of 181-183 °C, are indicative of a stable and pure compound suitable for further synthetic transformations. The spectroscopic data provides a clear fingerprint for structural confirmation. The protocols outlined in this guide for determining melting point and solubility represent industry-standard methods that ensure the generation of reliable and reproducible data. A thorough understanding of these foundational properties is indispensable for any scientist aiming to leverage this valuable chemical building block in research and development.

References

- Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032. PubChem. [Link]

- This compound CAS#: 344329-76-6.

- This compound. Chongqing Chemdad Co., Ltd. [Link]

- This compound - gsrs.

Sources

- 1. This compound | 344329-76-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 344329-76-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Molecular Structure of Tetrahydro-2H-pyran-4-carboxamide

This guide provides a comprehensive technical overview of tetrahydro-2H-pyran-4-carboxamide, a molecule of significant interest in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features, spectroscopic characterization, synthesis, and chemical behavior of this compound. We will explore the causality behind its molecular properties and its value as a heterocyclic building block in the design of novel therapeutics.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged structural motif in medicinal chemistry.[1][2] Its prevalence in numerous natural products and approved pharmaceuticals stems from its favorable physicochemical properties.[3][4] As a saturated oxygen-containing heterocycle, the THP moiety often serves as a bioisosteric replacement for less desirable groups, improving metabolic stability, aqueous solubility, and overall pharmacokinetic profiles. When functionalized with a carboxamide group at the 4-position, the resulting molecule, this compound, combines the benefits of the THP core with the hydrogen bonding capabilities of a primary amide, making it a versatile scaffold for probing biological targets.

This guide offers a detailed examination of its molecular architecture, from fundamental properties to advanced structural elucidation, providing a foundational understanding for its application in research and development.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data are critical for experimental design, sourcing, and regulatory documentation.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 344329-76-6[5][6] |

| Molecular Formula | C₆H₁₁NO₂[5][6][7] |

| Molecular Weight | 129.16 g/mol [5][6][7] |

| Melting Point | 181-183 °C[6] |

| Boiling Point | 312.1 ± 31.0 °C at 760 mmHg |

| Canonical SMILES | C1COCCC1C(=O)N[7] |

| InChI | InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8)[7] |

| InChIKey | DGOYLVBDCVINQZ-UHFFFAOYSA-N[7] |

The structure consists of a saturated six-membered tetrahydropyran ring with a primary carboxamide substituent at the C4 position. The molecule is achiral.[7]

Caption: 2D structure of this compound.

Structural Elucidation via Spectroscopic Methods

The confirmation of a molecular structure is a cornerstone of chemical science, relying on the convergence of data from multiple analytical techniques. The causality is clear: each method probes different aspects of the molecule's quantum mechanical state, and together they provide an unambiguous structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their connectivity. For this compound, the spectrum is characterized by several key signals. A known spectrum shows chemical shifts (δ) in DMSO-d₆ at approximately 7.21 and 6.73 ppm, which correspond to the two diastereotopic protons of the primary amide (-NH₂).[8] The protons on the tetrahydropyran ring appear further upfield. The axial and equatorial protons adjacent to the ring oxygen (positions 2 and 6) are expected around 3.8-3.9 ppm (as a multiplet), while those alpha to the carboxamide group (positions 3 and 5) appear around 3.2-3.3 ppm.[8] The proton at the 4-position is typically observed as a multiplet around 2.2-2.4 ppm, with the remaining ring protons appearing between 1.4 and 1.7 ppm.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The most downfield signal would be the carbonyl carbon (C=O) of the amide group, typically appearing in the 170-180 ppm range. The carbons adjacent to the ring oxygen (C2, C6) are expected around 65-70 ppm, while the remaining ring carbons (C3, C4, C5) would appear further upfield, generally between 25-45 ppm.[9]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the exchange of N-H protons, allowing for their observation.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer at 25 °C. Standard pulse programs are used.

-

2D NMR: To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to see long-range C-H correlations, confirming the connectivity across the carboxamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

-

N-H Stretch: Two distinct, sharp to medium bands are expected in the 3400-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.[10]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of the sp³ C-H bonds in the tetrahydropyran ring.[11]

-

C=O Stretch (Amide I Band): A very strong, sharp absorption is expected between 1680-1630 cm⁻¹, which is characteristic of the carbonyl group in a primary amide.[10]

-

N-H Bend (Amide II Band): A medium to strong band is typically observed around 1640-1550 cm⁻¹.

-

C-O-C Stretch: A strong, characteristic band for the ether linkage within the THP ring is expected in the 1150-1050 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 130.17.

-

Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization), characteristic fragments would be observed. Plausible fragmentation pathways include the loss of the amino group (•NH₂) or the entire carboxamide moiety (•CONH₂), as well as ring-opening fragments characteristic of cyclic ethers.

Synthesis and Chemical Reactivity

The utility of a chemical scaffold is defined by its accessibility through synthesis and its predictable reactivity in subsequent chemical transformations.

Synthesis Pathway

A common and straightforward method for the preparation of this compound involves the amidation of a suitable precursor, such as tetrahydro-2H-pyran-4-carboxylic acid or its corresponding methyl or ethyl ester.[13] The reaction with ammonia provides the target primary amide.

Caption: General workflow for the synthesis of the target compound.

-

Reaction Setup: Charge a pressure-resistant vessel with methyl tetrahydro-2H-pyran-4-carboxylate and a solution of ammonia in a suitable solvent like ethanol. The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia reagent.

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time are optimized to drive the reaction to completion (e.g., 80-100 °C for several hours).

-

Work-up: After cooling the vessel to room temperature, vent any excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.[8]

Chemical Reactivity

-

Amide Group: The carboxamide is the primary site of reactivity. It can undergo hydrolysis under strong acidic or basic conditions to revert to the parent carboxylic acid. It can also be dehydrated to the corresponding nitrile using strong dehydrating agents.

-

Tetrahydropyran Ring: The THP ring is generally robust and stable to many reaction conditions, which is a key reason for its utility as a scaffold. The C-O-C ether bond is resistant to most nucleophiles and bases but can be cleaved under harsh, strongly acidic conditions.

Role in Drug Discovery and Development

The molecular structure of this compound is directly linked to its value in medicinal chemistry. The strategic combination of the THP ring and the carboxamide group addresses several key objectives in drug design.

-

Improved Physicochemical Properties: The THP ring is a "space-filling", non-planar scaffold that can improve solubility and reduce the planarity of a drug candidate, which can disrupt undesirable π-π stacking interactions with off-target proteins. Its oxygen atom can act as a hydrogen bond acceptor.

-

Hydrogen Bonding: The primary carboxamide group is an excellent hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with amino acid residues in a protein's active site, a fundamental principle of rational drug design.

-

Metabolic Stability: The saturated nature of the THP ring makes it less susceptible to oxidative metabolism compared to aromatic or more reactive heterocyclic systems.

Caption: Relationship between structure and drug-like properties.

Conclusion

This compound is a molecule whose simple structure belies its significant utility. A thorough analysis of its molecular architecture, confirmed by a suite of spectroscopic techniques, reveals the basis for its favorable properties. The chemical stability of the tetrahydropyran ring, combined with the potent hydrogen-bonding capacity of the carboxamide functional group, establishes this compound as a high-value building block for the synthesis of next-generation therapeutics. A comprehensive understanding of its structure and reactivity, as detailed in this guide, is essential for researchers aiming to leverage this scaffold in the rational design of new and effective medicines.

References

- PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. National Center for Biotechnology Information.

- precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration.

- ChemWhat. (n.d.). This compound CAS#: 344329-76-6.

- Malkov, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.

- Molecularinfo. (n.d.). Cas number 344329-76-6|this compound.

- Organic Spectroscopy International. (2015). 2H-Pyran-4-carboxamide derivative synthesis.

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- Lazzara, K. E., et al. (2020). Synthesis and crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide. IUCrData, 5(2).

- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

- NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook.

- Shehab, W. S., & Ghoneim, A. A. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S972.

- NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook.

- Various Authors. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Various sources.

- NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Chemistry WebBook.

- GSRS. (n.d.). This compound. Global Substance Registration System.

- Kumar, R., et al. (2024). A facile one-pot synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromenes under green conditions. RSC Advances, 14(31), 22359-22370.

- Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 11, 1245607.

- Stájer, G., et al. (2022). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2022(2), M1371.

- MegaLecture. (2019, March 13). 4 - 9701_s17_qp_22 : Infrared Spectroscopy, Organic Chemistry [Video]. YouTube.

- Schwarz, V., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Collection of Czechoslovak Chemical Communications, 54(7), 1854-1869.

- Imperial College London. (2020). tetrahydro-2H-pyran-2-ol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04239E [pubs.rsc.org]

- 5. 344329-76-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. GSRS [precision.fda.gov]

- 8. This compound | 344329-76-6 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. arabjchem.org [arabjchem.org]

- 11. youtube.com [youtube.com]

- 12. Tetrahydropyran [webbook.nist.gov]

- 13. chemimpex.com [chemimpex.com]

The Tetrahydropyran Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its significance as a "privileged scaffold." The inherent structural features of the THP ring, including its conformational flexibility and ability to participate in hydrogen bonding, contribute to its successful application in the design of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the significant biological activities exhibited by tetrahydropyran derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their efficacy.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Tetrahydropyran derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A prominent mechanism through which tetrahydropyran-containing compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. For instance, certain biscoumarin derivatives incorporating a dihydropyran moiety have been shown to induce apoptosis in human intestinal epithelial adenocarcinoma cells (HUTU80).[1] Mechanistic studies revealed that these compounds can arrest the cell cycle at the S phase, a critical checkpoint for DNA replication, and lead to an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis.[1]

Caption: Mechanism of anticancer action.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of tetrahydropyran derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3,4-Tetrahydropyrimidine derivatives | HeLa (Cervical Cancer) | 15-100 | [2] |

| 1,2,3,4-Tetrahydropyrimidine derivatives | MCF-7 (Breast Cancer) | 45-80 | [2] |

| Biscoumarin-dihydropyran hybrids | HUTU80 (Intestinal Adenocarcinoma) | Potent Activity (Specific IC50 not provided) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydropyran derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antiviral Activity: Combating HIV-1 Protease

A significant area of research for tetrahydropyran derivatives has been in the development of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the life cycle of the virus, as it cleaves viral polyproteins into functional proteins.

Mechanism of Action: HIV-1 Protease Inhibition

Tetrahydropyran and related fused heterocyclic systems, such as tetrahydropyran-tetrahydrofuran, have been successfully incorporated as P2-ligands in the design of potent HIV-1 protease inhibitors.[3][4] These ligands are designed to make specific hydrogen bonding and hydrophobic interactions within the S2 subsite of the enzyme's active site.[3][4] By binding to the active site, these inhibitors prevent the protease from processing viral polyproteins, thereby halting viral maturation and replication. The larger tetrahydropyran ring can enhance van der Waals interactions within the active site, contributing to high binding affinity.[4]

Caption: THP derivatives as HIV-1 protease inhibitors.

Quantitative Analysis of Anti-HIV Activity

The potency of these inhibitors is evaluated by their enzyme inhibitory constant (Ki) and their half-maximal inhibitory concentration (IC50) in antiviral assays.

| Compound Class | Target | Ki | IC50 (nM) | Reference |

| Fused THP-THF derivatives | HIV-1 Protease | Potent | 3.3 | [3] |

| 1,2,3,4-Tetrahydropyrimidine derivatives | HIV-1 | - | Remarkable Activity | [5][6] |

Experimental Protocol: HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Step-by-Step Methodology:

-

Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher), and the tetrahydropyran test compound.

-

Reaction Setup: In a 96-well plate, combine the HIV-1 protease and the test compound at various concentrations in an appropriate buffer.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period to allow for binding.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Anti-inflammatory and Analgesic Activity

Certain tetrahydropyran derivatives have demonstrated promising anti-inflammatory and analgesic properties, suggesting their potential in managing pain and inflammatory conditions.

Mechanism of Action: Opioid System Involvement and Cytokine Inhibition

The anti-inflammatory and antinociceptive effects of some tetrahydropyran derivatives, such as ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), appear to be mediated through the opioid system.[2][7][8] The analgesic effect of LS20 was reversed by the administration of opioid antagonists.[2][8] Furthermore, these compounds can reduce leukocyte migration and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][7][8] Another derivative, a hybrid NSAID, was shown to inhibit cyclooxygenase (COX) activity and reduce levels of TNF-α, IL-1β, and nitric oxide.[9][10]

Caption: Neuroprotective signaling pathways.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model in Neuronal Cell Culture

This in vitro model mimics the conditions of ischemic stroke to evaluate the neuroprotective effects of compounds.

Step-by-Step Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.

-

OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2).

-

Compound Treatment: The tetrahydropyran derivative can be added before, during, or after the OGD period to assess its protective effects.

-

Reperfusion: After the OGD period (e.g., 1-4 hours), return the cells to normal culture medium and normoxic conditions to simulate reperfusion.

-

Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay, LDH assay (to measure cell death), or by staining for live/dead cells.

-

Data Analysis: Compare the viability of neurons treated with the tetrahydropyran derivative to that of untreated OGD-exposed cells to determine the extent of neuroprotection.

Conclusion

The tetrahydropyran scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of its derivatives, ranging from anticancer and antiviral to anti-inflammatory, antimicrobial, and neuroprotective effects, highlight its versatility and importance in drug discovery. The ability to readily synthesize and functionalize the tetrahydropyran ring allows for the generation of large and diverse chemical libraries, paving the way for the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research in this area will undoubtedly continue to uncover new biological activities and refine the design of tetrahydropyran-based drugs to address unmet medical needs.

References

- Ghosh, A. K., et al. (2011). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Journal of Medicinal Chemistry, 54(17), 5888-5900.

- de Santana Castro, G. N., et al. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(2), 105-117.

- Razzaghi-Asl, N., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 155-166.

- Bhamidipati, R., et al. (2013). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 955-960.

- de Santana Castro, G. N., et al. (2024). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Bentham Science Publishers.

- de Almeida, M. L. A., et al. (2021). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Journal of Physiology and Pharmacology, 99(10), 1035-1043.

- Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Expert Opinion on Drug Discovery, 10(5), 505-524.

- Chen, X., et al. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6465-6467.

- Ghosh, A. K., et al. (2010). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 53(5), 2145-2155.

- de Almeida, M. L. A., et al. (2021).

- Not available.

- Chen, X., et al. (2011). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. PMC.

- Razzaghi-Asl, N., et al. (2019).

- Razzaghi-Asl, N., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives.

- Bhamidipati, R., et al. (2013). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors.

- Not available.

- Not available.

- Not available.

- Zhang, Z., et al. (2016). Tetramethylpyrazine Nitrone Improves Neurobehavioral Functions and Confers Neuroprotection on Rats with Traumatic Brain Injury. Neurochemical Research, 41(11), 2948-2957.

- Li, J., et al. (2023). Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. Journal of Ethnopharmacology, 301, 115818.

- A Technical Guide to the Neuroprotective Mechanisms of Tetrahydropiperine. Benchchem.

- Not available.

- Zhai, Y., et al. (2016). Antitumor activities of biscoumarin and dihydropyran derivatives. Bioorganic & Medicinal Chemistry Letters, 26(16), 4050-4055.

Sources

- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 2. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EUCAST: Fungi (AFST) [eucast.org]

- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

The Tetrahydro-2H-pyran-4-carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Tetrahydropyran Ring in Medicinal Chemistry

The tetrahydropyran (THP) moiety, a saturated six-membered oxygen-containing heterocycle, is a cornerstone in the design of contemporary therapeutics.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a privileged scaffold. The inherent stability of the THP ring, coupled with its ability to engage in favorable interactions with biological targets, makes it an attractive building block for medicinal chemists. Specifically, the introduction of a carboxamide group at the 4-position of the THP ring gives rise to tetrahydro-2H-pyran-4-carboxamide, a versatile intermediate and a key structural element in a range of bioactive molecules.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of the this compound core, with a particular focus on its role in the development of novel therapeutics.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound and its derivatives can be broadly approached through two primary routes: the functionalization of a pre-existing tetrahydropyran ring or the construction of the heterocyclic system with the desired substituent in place.

Amidation of Tetrahydro-2H-pyran-4-carboxylic Acid

A common and direct method for the synthesis of this compound involves the amidation of its corresponding carboxylic acid.[3] This transformation can be achieved through various coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.

Experimental Protocol: Amidation of Tetrahydro-2H-pyran-4-carboxylic Acid [3]

-

Activation of the Carboxylic Acid: Tetrahydro-2H-pyran-4-carboxylic acid is reacted with a halogenating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.

-

Amidation: The resulting acid chloride is then reacted with an amine source, such as aqueous ammonia or an amine compound in a suitable solvent.[3] The reaction temperature is generally maintained between -20°C and 150°C.[3]

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and the organic layer is separated. The product can then be isolated by filtration and purified by recrystallization or chromatography.

A variety of amide derivatives can be synthesized by employing different primary or secondary amines in the amidation step. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity.[4] For instance, the use of phosphonitrilic chloride trimer (PNT) has been reported as an efficient reagent for the amidation of carboxylic acids under mild conditions.[4] Another approach involves the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl4).[5]

Diastereoselective Synthesis of Substituted Tetrahydro-2H-pyran-4-carboxamides

For the synthesis of more complex, substituted tetrahydro-2H-pyran-4-carboxamides, diastereoselective methods are crucial, particularly when stereochemistry plays a key role in biological activity. One notable method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. This approach leads to the formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides with high diastereoselectivity.

Caption: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides.

This reaction proceeds through a cascade mechanism, and a key feature is the unusual, regiospecific quasi-hydrolysis of a single cyano group to form the carboxamide functionality.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol .[6][7]

| Property | Value | Reference |

| Molecular Formula | C6H11NO2 | [6][7] |

| Molecular Weight | 129.16 g/mol | [6][7] |

| Appearance | White solid | |

| SMILES | C1COCCC1C(=O)N | [6] |

| InChIKey | DGOYLVBDCVINQZ-UHFFFAOYSA-N | [6] |

Spectroscopic Data

Stability and Reactivity

The tetrahydropyran ring is generally stable under a variety of reaction conditions. However, the stability of the overall molecule can be influenced by the presence of the carboxamide group and other substituents. Forced degradation studies on the related compound, tetrahydro-4H-pyran-4-one, indicate susceptibility to degradation under acidic, basic, and oxidative conditions, particularly at elevated temperatures.[9] It is reasonable to infer that this compound would exhibit similar stability characteristics, with the amide bond being susceptible to hydrolysis under strong acidic or basic conditions. The reactivity of the molecule is primarily centered around the carboxamide functionality, which can undergo hydrolysis, reduction, or other transformations common to amides.

Applications in Drug Discovery: A Scaffold for Potent and Selective Therapeutics

The this compound scaffold has emerged as a valuable component in the design of novel therapeutic agents, most notably in the development of cannabinoid receptor agonists.

Cannabinoid Receptor Agonists for Pain Management

A significant application of the this compound motif is in the development of selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory and neuropathic pain.[10] The CB2 receptor is an attractive therapeutic target as its activation is associated with analgesic and anti-inflammatory effects without the psychoactive side effects mediated by the CB1 receptor.[11]

One prominent example is the discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X) as a potent and selective CB2 receptor agonist.[10] This compound demonstrated significant efficacy in a rat model of inflammatory pain and was selected as a clinical candidate.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies on various series of cannabinoid receptor agonists have provided valuable insights into the role of the this compound moiety.[12][13][14][15] Key findings include:

-

The tetrahydropyran ring: Often serves as a key structural element that can be modified to optimize potency and selectivity.

-

The carboxamide linker: The nature and orientation of the carboxamide group can significantly influence binding affinity and functional activity at the cannabinoid receptors.

-

Substituents on the pyran ring: The introduction of substituents on the tetrahydropyran ring can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile.

Caption: Key SAR considerations for this compound derivatives.

Pharmacokinetics and ADME Considerations

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates are critical for their clinical success. The tetrahydropyran moiety can influence the ADME profile of a molecule. Generally, the inclusion of a tetrahydropyran ring can increase the polarity and aqueous solubility of a compound compared to its carbocyclic analogue, which can impact its absorption and distribution.[16]

The metabolic fate of molecules containing a tetrahydropyran ring is often dictated by the enzymes of the cytochrome P450 family.[17][18] Common metabolic pathways include oxidation of the pyran ring. The specific metabolic profile will, of course, depend on the overall structure of the molecule. Understanding the metabolism of these compounds is crucial for predicting potential drug-drug interactions and ensuring a favorable safety profile.[19][20]

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a valuable structural motif in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to engage in key interactions with biological targets, has led to its incorporation into promising drug candidates, particularly in the area of pain management. The continued exploration of novel synthetic methodologies, including stereoselective approaches, will undoubtedly expand the chemical space around this privileged core. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of its derivatives will guide the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of complex diseases evolves, the versatile and robust nature of the this compound scaffold ensures its continued relevance and application in the ongoing quest for safer and more effective medicines.

References

- Structure-activity relationships of 2-arylamido-5,7-dihydro-4H-thieno[2,3-c] pyran-3-carboxamide derivatives as cannabinoid receptor agonists and their analgesic action. PubMed.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry.

- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.

- Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomedical Science Letters.

- Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap.

- Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomedical Science Letters.

- Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. PubMed.

- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.